molecular formula C15H11BrClF B13077229 1-[(E)-3-bromo-1-(2-chlorophenyl)prop-1-en-2-yl]-4-fluorobenzene

1-[(E)-3-bromo-1-(2-chlorophenyl)prop-1-en-2-yl]-4-fluorobenzene

Cat. No.: B13077229
M. Wt: 325.60 g/mol
InChI Key: YNNRHMAGCCHGCT-LCYFTJDESA-N
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Description

1-[(E)-3-bromo-1-(2-chlorophenyl)prop-1-en-2-yl]-4-fluorobenzene (: 127296-34-8) is a high-purity, synthetic organic compound supplied for advanced research and development applications. With the molecular formula C 15 H 11 BrClF and a molecular weight of 325.60 g/mol, this compound is characterized as a halogenated derivative featuring bromo, chloro, and fluoro substituents on an aromatic prop-1-en-2-yl scaffold . Its exact mass is 323.97200, and it exhibits a LogP of 5.41, indicating significant hydrophobicity . This compound is a valuable building block (synthon) in organic synthesis and materials science research. Structurally related chalcone derivatives, which share the 1,3-diaryl-2-propen-1-one core, are extensively studied for their non-linear optical (NLO) properties and are potential candidates for developing new materials for photonic applications . The presence of multiple halogen atoms, including a reactive bromine, makes this molecule a versatile intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a powerful method for constructing complex biaryl systems relevant in medicinal chemistry and materials science . Researchers also utilize similar scaffolds in the development of compounds with potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, as documented in studies of chalcone derivatives . This product is intended for research use only by qualified laboratory professionals and is strictly not for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C15H11BrClF

Molecular Weight

325.60 g/mol

IUPAC Name

1-[(E)-3-bromo-1-(2-chlorophenyl)prop-1-en-2-yl]-4-fluorobenzene

InChI

InChI=1S/C15H11BrClF/c16-10-13(11-5-7-14(18)8-6-11)9-12-3-1-2-4-15(12)17/h1-9H,10H2/b13-9-

InChI Key

YNNRHMAGCCHGCT-LCYFTJDESA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(/CBr)\C2=CC=C(C=C2)F)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=C(CBr)C2=CC=C(C=C2)F)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods

Wittig-Horner Reaction Approach

One of the most efficient and widely reported methods for synthesizing the core structure of 1-[(E)-3-bromo-1-(2-chlorophenyl)prop-1-en-2-yl]-4-fluorobenzene involves the Wittig-Horner reaction between o-chlorobenzyl phosphonic acid diester and 4-fluoroacetophenone derivatives.

Procedure Highlights:
  • Step 1: Preparation of o-chlorobenzyl phosphonic acid diester by refluxing adjacent chlorobenzyl chloride with phosphorous acid esters such as trimethyl or triethyl phosphite.
  • Step 2: Wittig-Horner reaction between the prepared phosphonic acid diester and 4-fluoroacetophenone under strong alkaline conditions using alkali metal hydroxides or alkoxides (e.g., sodium hydroxide, sodium methylate).
  • Reaction Conditions:
    • Temperature: 0–50 °C
    • Reaction Time: 2–24 hours
    • Solvent: Aromatic solvents like benzene, toluene, or dimethylbenzene
    • Catalysts: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methylpyrrolidone (NMP) to enhance reaction rate and yield.
Yields and Purity:
  • Reported yields are high, around 90-95%, with product purity exceeding 94% after standard workup and purification.
  • Example: Reaction of o-chlorobenzyl dimethyl phosphonate (1.33 mol) with 4-fluoroacetophenone (1.3 mol) in toluene/DMSO with sodium hydroxide at 20–30 °C for 12 hours yielded 94.8% of the desired product with 94.5% content by GC analysis.

Bromination of Cinnamyl Alcohol Derivatives

Another key step involves the synthesis of the brominated intermediate, (E)-1-(3-bromoprop-1-en-2-yl)-4-fluorobenzene, which is a precursor to the final compound.

Preparation Steps:
  • Reduction of cinnamyl aldehyde to cinnamyl alcohol using sodium borohydride in methanol at 0 °C.
  • Conversion of cinnamyl alcohol to cinnamyl bromide by treatment with phosphorus tribromide (PBr3) in anhydrous diethyl ether at 0 °C under nitrogen atmosphere.
  • The brominated intermediate is isolated as a yellow solid with yields around 80–85%.

Coupling with Aryne Precursors

The brominated cinnamyl derivatives are then coupled with aryne precursors in the presence of fluoride ions (e.g., KF) and crown ethers (e.g., 18-crown-6) in anhydrous solvents such as trifluorotoluene (Ph-CF3).

Reaction Conditions:
  • Temperature: Initially -10 °C, gradually warmed to 10 °C
  • Atmosphere: Carbon dioxide (CO2) atmosphere maintained at 1 atm
  • Reaction Time: 12 hours
  • Workup: Quenching with water, extraction with ethyl acetate, drying over sodium sulfate, and purification by silica gel chromatography.

This method allows the formation of complex substituted styrene derivatives with controlled stereochemistry.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Purity (%) Notes
Wittig-Horner Reaction o-Chlorobenzyl phosphonic acid diester, 4-fluoroacetophenone, NaOH/DMSO 0–50 °C, 2–24 h, aromatic solvent 90–95 >94 High yield, scalable, industrially viable
Bromination of Cinnamyl Alcohol Cinnamyl alcohol, PBr3, Et2O 0 °C, 0.5 h 80–85 Not specified Key intermediate for further coupling
Aryne Coupling Brominated cinnamyl bromide, KF, 18-crown-6, Ph-CF3 -10 to 10 °C, 12 h, CO2 atmosphere Not specified Not specified Enables stereoselective product formation

Research Findings and Optimization Notes

  • The Wittig-Horner reaction benefits significantly from the use of polar aprotic solvents and strong alkaline conditions, which enhance the nucleophilicity of the phosphonate and favor the formation of the (E)-alkene isomer.
  • Bromination with PBr3 is a mild and efficient method to convert allylic alcohols to bromides without significant rearrangement or side reactions.
  • The use of aryne chemistry under CO2 atmosphere with fluoride activation is a novel approach that allows for regioselective coupling, improving the overall synthetic efficiency and selectivity.
  • Temperature control is critical in all steps to avoid side reactions such as polymerization or halogen scrambling.
  • Purification typically involves silica gel chromatography, which effectively separates the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

1-[(E)-3-bromo-1-(2-chlorophenyl)prop-1-en-2-yl]-4-fluorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction reactions can be used to remove halogen atoms or reduce double bonds in the compound.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide (NaOH) or electrophiles like sulfuric acid (H2SO4).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can produce corresponding oxides or reduced forms of the compound.

Scientific Research Applications

1-[(E)-3-bromo-1-(2-chlorophenyl)prop-1-en-2-yl]-4-fluorobenzene has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules for research and development.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential as a lead compound for developing new pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(E)-3-bromo-1-(2-chlorophenyl)prop-1-en-2-yl]-4-fluorobenzene involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms in the compound can enhance its binding affinity to specific targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparison of Key Structural Features

Compound Name Substituents/Backbone Halogen Positions Molecular Weight (g/mol)* Key Applications/Properties
1-[(E)-3-bromo-1-(2-chlorophenyl)prop-1-en-2-yl]-4-fluorobenzene Prop-1-en-2-yl backbone 3-Br, 2-Cl (phenyl), 4-F ~307.6 Potential corrosion inhibition
1-(1-azidovinyl)-4-fluorobenzene (1f) Vinyl azide backbone 4-F ~177.1 Precursor for triazole synthesis
1-(1-azidovinyl)-4-bromobenzene (1g) Vinyl azide backbone 4-Br ~237.0 Electrochemical synthesis of imidazoles
1-(1-azidovinyl)-2-chlorobenzene (1i) Vinyl azide backbone 2-Cl ~193.6 Intermediate for heterocyclic systems
1-(3-Bromopropoxy)-4-fluorobenzene Propoxy backbone 3-Br, 4-F ~247.1 Hazardous material (Xn classification)
4-Fluorophenethyl bromide Ethyl bromide backbone 4-F, Br (ethyl) ~217.1 Alkylating agent in organic synthesis

*Molecular weights estimated based on substituent contributions.

Physicochemical Properties

  • Halogen Effects: The target compound’s bromine and chlorine substituents increase molecular weight and polarizability compared to mono-halogenated analogs like 1f or 1i.
  • Thermal Stability : Bromine and chlorine substituents may lower thermal stability relative to fluorine-only analogs (e.g., 1f), as heavier halogens can destabilize aromatic systems under heat.

Crystallographic and Supramolecular Behavior

  • The target compound’s 2-chlorophenyl and 4-fluorobenzene groups may promote such interactions, influencing crystal packing or supramolecular assembly.

Biological Activity

1-[(E)-3-bromo-1-(2-chlorophenyl)prop-1-en-2-yl]-4-fluorobenzene (commonly referred to as the compound) is a halogenated organic compound with potential biological activity. The structure includes a bromo and chloro substituent, which may influence its interaction with biological systems. This article reviews the biological activity of the compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula: C₁₅H₁₁BrClF. Its molecular weight is approximately 319.61 g/mol. The presence of halogens (bromine, chlorine, and fluorine) in its structure suggests potential reactivity and biological activity.

PropertyValue
Molecular FormulaC₁₅H₁₁BrClF
Molecular Weight319.61 g/mol
Boiling PointNot Available
Melting PointNot Available
LogP4.622

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, flavonoids with halogen substitutions have shown significant inhibitory effects on cancer cell lines such as A549 (human non-small cell lung cancer cells). The introduction of halogens has been correlated with enhanced cytotoxicity and apoptosis induction in cancer cells .

The proposed mechanisms by which halogenated compounds exert their biological effects include:

  • Apoptosis Induction : Compounds similar to this compound have been shown to activate caspase pathways, leading to programmed cell death in cancer cells. This is often mediated through mitochondrial pathways that involve the regulation of pro-apoptotic and anti-apoptotic proteins .
  • Reactive Oxygen Species (ROS) Generation : Halogenated compounds can induce oxidative stress in cells, leading to increased ROS levels that damage cellular components and promote apoptosis .

Study on Flavonoid Derivatives

A study synthesized various flavonoid derivatives, some of which contained bromine and chlorine substitutions. Among these, certain derivatives exhibited IC₅₀ values significantly lower than standard chemotherapeutics like 5-fluorouracil. For example, one derivative showed an IC₅₀ of 0.46 ± 0.02 µM against A549 cells, indicating potent anticancer activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that the positioning of halogens on aromatic rings can enhance biological activity. For instance, compounds with halogens at specific positions demonstrated improved binding affinity to cancer-related targets, which may be applicable to the compound .

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